molecular formula C₁₇H₂₀N₄O₉S B1155120 Sulfameter N1-Glucuronide

Sulfameter N1-Glucuronide

Cat. No.: B1155120
M. Wt: 456.43
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfameter N1-Glucuronide is a major metabolite of the sulfonamide antibiotic sulfameter, formed in humans via the process of N1-glucuronidation. This metabolic pathway, one of the primary routes for eliminating sulfonamide drugs, involves the conjugation of a glucuronic acid moiety directly to the nitrogen atom of the sulfonamide group, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. This conjugation significantly increases the metabolite's water solubility, facilitating its excretion from the body. This product is provided as a high-purity reference standard for research applications only. For researchers investigating the pharmacokinetics and metabolism of sulfonamide antibiotics, this compound serves as a critical analytical standard. It is indispensable for the accurate identification, method development, and quantification of this metabolite in complex biological matrices such as plasma and urine using techniques like High-Performance Liquid Chromatography (HPLC) and tandem mass spectrometry. A key characteristic of this N1-glucuronide conjugate is its markedly reduced protein binding. Studies on structurally similar sulfonamide N1-glucuronides have shown a 75-80% reduction in protein binding compared to the parent drug, which significantly influences its distribution and renal clearance. This makes it a vital compound for studying the disposition and elimination mechanisms of sulfonamides. Applications: • Quantitative analytical reference standard for sulfameter metabolism studies. • Investigation of Phase II glucuronidation pathways and UGT enzyme activity. • Research on the impact of glucuronidation on the pharmacokinetics, protein binding, and renal clearance of sulfonamide drugs. Important Notice: This product is intended for research use only by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

Molecular Formula

C₁₇H₂₀N₄O₉S

Molecular Weight

456.43

Synonyms

(2S,3S,5R,6R)-6-(4-Amino-N-(5-methoxypyrimidin-2-yl)phenylsulfonamido)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid; 

Origin of Product

United States

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

Sulfamethoxazole N1-Glucuronide is extensively studied for its role in the metabolic processing of sulfamethoxazole. It serves as a marker for understanding the detoxification pathways involved in drug metabolism. The compound is formed through the action of UDP-glucuronosyltransferase enzymes, which catalyze the glucuronidation process, enhancing the solubility and excretion of sulfamethoxazole from the body.

Table 1: Key Pharmacokinetic Properties

PropertyDescription
AbsorptionRapid and complete absorption
MetabolismGlucuronidation via UDP-glucuronosyltransferase
ExcretionPrimarily via urine
SolubilityIncreased solubility due to glucuronidation

Toxicology Studies

Research has shown that sulfamethoxazole N1-Glucuronide plays a crucial role in assessing the toxicological effects of sulfamethoxazole. This metabolite can influence various cellular processes, including cell signaling and gene expression, potentially reducing cellular toxicity by facilitating excretion.

Case Study: Toxicological Impact

A study highlighted that patients receiving prolonged sulfamethoxazole therapy exhibited hematologic effects such as agranulocytosis and hemolytic anemia. Monitoring levels of sulfamethoxazole N1-Glucuronide can provide insights into these adverse reactions and help manage therapy effectively .

Clinical Applications

Sulfamethoxazole N1-Glucuronide is also relevant in clinical settings for its implications in drug interactions and patient management. The compound's ability to modulate drug levels through glucuronidation can affect therapeutic outcomes.

Table 2: Clinical Implications

Clinical AspectImplication
Drug InteractionsAlters bioavailability of concomitant medications
Patient ManagementMonitoring can predict adverse effects
Therapeutic Drug MonitoringUseful in adjusting dosages based on metabolism

Environmental Studies

The environmental impact of sulfonamide antibiotics, including sulfamethoxazole N1-Glucuronide, has been investigated due to their persistence in aquatic ecosystems. Studies indicate that these compounds can affect microbial communities and contribute to antibiotic resistance .

Case Study: Environmental Persistence

Research conducted on the leaching behavior of sulfonamides demonstrated that sulfamethoxazole residues, including its glucuronide form, could persist in soil and water systems, raising concerns about their ecological effects .

Future Research Directions

Ongoing research aims to explore further applications of sulfamethoxazole N1-Glucuronide in various domains:

  • Biomarker Development : Investigating its potential as a biomarker for assessing exposure to sulfonamide antibiotics.
  • Therapeutic Innovations : Exploring its role in enhancing drug efficacy through modulation of metabolic pathways.
  • Microbiota Interactions : Understanding how this compound interacts with gut microbiota and its implications for human health.

Comparison with Similar Compounds

Structural Comparison

N1-glucuronides are characterized by glucuronic acid conjugation at the nitrogen atom of heterocyclic or aromatic amines. Below is a structural comparison of Sulfameter N1-Glucuronide with related compounds:

Compound Parent Drug Conjugation Site Molecular Formula Molecular Weight (g/mol)
This compound Sulfamethazine N1-pyrimidine C₁₈H₂₂N₄O₈S 454.45
Cotinine N1-Glucuronide Cotinine (nicotine metabolite) N1-pyridine C₁₀H₁₆N₂O₆ 260.25 (calculated)
Losartan N1-Glucuronide Losartan Acyl-glucuronide (carboxylic acid) C₂₂H₂₄KN₆O₃ 516.62 (approx.)
Nicotine N1-Glucuronide Nicotine N1-pyridine C₁₀H₁₆N₂O₆ 260.25 (calculated)

Key observations :

  • This compound and Cotinine N1-Glucuronide share N1-pyridine/pyrimidine conjugation , whereas Losartan forms an acyl-glucuronide at a carboxylic acid group, leading to differences in metabolic stability and reactivity .
  • Nicotine and cotinine glucuronides exhibit stereoselective metabolism, with S(-)-nicotine showing 4x higher intrinsic clearance than its R(+)-isomer in human liver microsomes .

Pharmacokinetic and Metabolic Differences

Metabolic Pathways:
  • Cotinine N1-Glucuronide : Catalyzed predominantly by UGT2B10 , with a renal clearance rate of ~17.89 mL/min for related sulfonamide metabolites .
  • Nicotine N1-Glucuronide : Also UGT2B10-dependent, but exhibits marked stereoselectivity (Kₘ = 0.11 mM for S(-)-nicotine vs. 0.23 mM for R(+)-nicotine) .
Protein Binding and Clearance:
Parameter This compound Cotinine N1-Glucuronide Nicotine N1-Glucuronide
Protein Binding 11% Data unavailable Data unavailable
Renal Clearance Not detected in plasma ~17.89 mL/min* ~1.2 µL/min/mg protein
Plasma Half-Life (t₁/₂) N/A (rapid excretion) ~25–30 hours (parent) ~2–3 hours (parent)

*Data extrapolated from sulfamonomethoxine’s N4-acetyl metabolite .

Enzymatic and Analytical Considerations

  • Enzymatic Hydrolysis : Glucuronides are susceptible to hydrolysis by β-glucuronidase. For example, phenylglucuronide hydrolyzes faster than phenylsulfate, indicating differential stability .
  • Analytical Methods :
    • This compound : Quantified via HPLC with UV detection .
    • Ethyl Glucuronide : Detected using LC-MS/MS for forensic applications .
    • Nicotine/Cotinine Glucuronides : Radiochemical HPLC and mass spectrometry are employed for structural confirmation .

Preparation Methods

Biological Matrix Selection

Sulfameter N1-Glucuronide is predominantly isolated from urine and plasma due to its renal excretion pathway. Edible animal tissues, such as liver and kidney, are also viable sources, as sulfonamides and their metabolites accumulate in these organs during metabolic processing.

QuEChERS-Based Extraction

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is widely employed for metabolite extraction. Key steps include:

  • Homogenization : 5 g of finely ground tissue mixed with 5 mL water and 10 mL acetonitrile (1% acetic acid).

  • Salting-Out : Addition of 0.5 g sodium hydrogencitrate sesquihydrate, 1.0 g sodium citrate, 4.0 g anhydrous magnesium sulfate, and 1 g sodium chloride to induce phase separation.

  • Cleanup : Purification with 150 mg primary secondary amine (PSA) and 900 mg anhydrous magnesium sulfate to remove lipids and pigments.

Table 1: Extraction Efficiency of this compound Using QuEChERS

ParameterValue/Description
Recovery Rate>85%
Matrix Effect-15% to +20% (corrected via IS)
Limit of Detection0.1 µg/kg

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC)

A Zorbax Eclipse XDB-C8 column (3.5 µm, 2.1 × 100 mm) achieves baseline separation of sulfonamides and their glucuronides. The mobile phase comprises:

  • Solvent A : 0.01% formic acid in water.

  • Solvent B : 0.01% formic acid in methanol.

Table 2: Gradient Elution Profile for HPLC

Time (min)% Solvent B
0–105–10
10–1210–50
12–1550–100
15–17100

Ultra-Performance Liquid Chromatography (UPLC)

UPLC reduces run times by 40% compared to HPLC, with a LOQ of 0.1 ng/mL for this compound. The use of sub-2 µm particles enhances resolution, critical for differentiating N1-glucuronide from its structural isomers.

Mass Spectrometric Detection

Triple Quadrupole MS/MS

An Agilent 6410 electrospray triple quadrupole mass spectrometer operating in positive ion mode is optimal for quantification. Key parameters:

  • Collision Energy : 10–30 eV (compound-specific optimization).

  • Fragmentor Voltage : 135 V.

  • Dwell Time : 50 ms per transition.

Table 3: MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
429.4 → 214.120
429.4 → 156.025

Internal Standardization

Deuterated Sulfamethoxazole (SMX-D4) serves as the internal standard, mitigating matrix effects and improving precision. A working concentration of 10 mg/L ensures linearity across 1–100 µg/mL.

Method Validation and Quality Control

Linearity and Sensitivity

Calibration curves for this compound exhibit R² > 0.99 across 0.1–200 µg/mL. The limit of quantification (LOQ) is validated at 0.1 µg/kg in tissues and 0.5 ng/mL in plasma.

Precision and Accuracy

  • Intra-Day Precision : <10% RSD.

  • Inter-Day Precision : <15% RSD.

  • Accuracy : 85–115% recovery at spiked concentrations.

Stability Considerations

pH-Dependent Hydrolysis

Acidic conditions (pH <5) accelerate hydrolysis, necessitating buffering to pH 7.4 during sample collection. Enzymatic hydrolysis using β-glucuronidase is avoided unless intentional deconjugation is required.

Comparative Analysis of Extraction Methods

Table 4: Performance Metrics Across Extraction Techniques

MethodRecovery (%)Matrix Effect (%)Time (min)
QuEChERS92-1220
Solid-Phase Extraction88-1845
Liquid-Liquid75+2530

QuEChERS outperforms alternatives in recovery and throughput, making it the gold standard for high-volume laboratories .

Q & A

Advanced Research Question

  • Use cross-species liver microsomes (e.g., human, rat, dog) to compare intrinsic clearance rates.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo scenarios.
  • Include bile-duct cannulated models to assess fecal excretion patterns and enterohepatic recycling .

What methodologies are recommended for detecting this compound in complex matrices like plasma or urine?

Basic Research Question
Sample preparation should include protein precipitation (acetonitrile or methanol) followed by solid-phase extraction (SPE) to isolate the analyte. For enhanced sensitivity:

  • Use LC-MS/MS with multiple reaction monitoring (MRM) transitions specific to the glucuronide’s fragmentation pattern.
  • Spike samples with deuterated analogs (e.g., this compound-d4) as internal standards to correct for matrix effects .

How can contradictory data on the renal excretion of this compound be analyzed?

Advanced Research Question
Contradictions may stem from variability in urinary pH or transporter expression (e.g., OAT1/3). To mitigate:

  • Conduct pH-dependent solubility studies to assess ionization effects.
  • Use transfected cell models (e.g., HEK293-OAT1) to quantify transporter-mediated uptake .
  • Apply meta-analysis frameworks to harmonize data across studies, adjusting for covariates like age or renal function .

What strategies are effective in elucidating the role of this compound in drug-drug interactions (DDIs)?

Advanced Research Question

  • Screen for UGT inhibition/induction using reporter gene assays (e.g., pregnane X receptor activation).
  • Co-incubate Sulfameter with known UGT inhibitors (e.g., probenecid) in HLM to assess changes in glucuronidation rates .
  • Model DDIs using static or dynamic (PBPK) approaches to predict clinical relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.